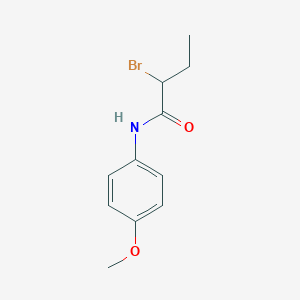

2-bromo-N-(4-methoxyphenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-N-(4-methoxyphenyl)butanamide, also known as 2-bromo-N-methyl-4-methoxybenzamide, is a synthetic compound used in various scientific research applications. It is a white solid, soluble in water and ethanol, with a melting point of 88-92°C. This compound is a versatile compound that has been used in a variety of applications, from biochemical and physiological research to laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Building Blocks for Molecular Electronics

2-bromo-N-(4-methoxyphenyl)butanamide and similar aryl bromides serve as valuable building blocks in the synthesis of molecular wires and other components for molecular electronics. Stuhr-Hansen et al. (2005) highlighted the utility of simple aryl bromides in generating thiol end-capped molecular wires, crucial for advancing molecular electronic devices (Stuhr-Hansen et al., 2005).

Biological Activities

Compounds structurally related to this compound have been explored for various biological activities. Sirajuddin et al. (2015) synthesized and characterized N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, investigating its antimicrobial, anticancer, antileishmanial activities, and its interaction with DNA and proteins. This compound showed promising biological activities, including potent antimicrobial activity and comparable anticancer activity to standard drugs, with minimal effects on normal cell lines (Sirajuddin et al., 2015).

Renewable Thermosetting Resin Derived from Eugenol

In the context of sustainable materials, Harvey et al. (2014) synthesized a renewable bisphenol from eugenol, a natural compound, through a green chemistry approach. This bisphenol was then used to create a new bis(cyanate) ester for thermosetting resins, demonstrating significant thermal stability and low water uptake, indicating its potential for maritime environments and highlighting the role of ether functionalities in sustainable material development (Harvey et al., 2014).

Effects of Halides on Acetaminophen Degradation

The study by Li et al. (2015) investigated the influence of halide ions on the degradation of acetaminophen using UV/H2O2 treatment, revealing the complex roles halides play in water treatment processes. This study highlights the importance of understanding halide chemistry in the degradation of pharmaceuticals and possibly related organic compounds in water treatment systems (Li et al., 2015).

Eigenschaften

IUPAC Name |

2-bromo-N-(4-methoxyphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-10(12)11(14)13-8-4-6-9(15-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJQQRGZUVZLOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2683785.png)

![2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol](/img/structure/B2683793.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2683794.png)

![2-{4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2683796.png)

![(4-cyclobutylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2683798.png)

![3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid](/img/structure/B2683801.png)

![5-Chlorobenzo[d]oxazole-2,7-diamine](/img/structure/B2683806.png)

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide](/img/structure/B2683807.png)